2,3-Dichloroquinoxaline-6-carbonyl chloride
CAS No.: 17880-88-5
Cat. No.: VC21037499
Molecular Formula: C9H3Cl3N2O
Molecular Weight: 261.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17880-88-5 |
|---|---|
| Molecular Formula | C9H3Cl3N2O |
| Molecular Weight | 261.5 g/mol |
| IUPAC Name | 2,3-dichloroquinoxaline-6-carbonyl chloride |
| Standard InChI | InChI=1S/C9H3Cl3N2O/c10-7-8(11)14-6-3-4(9(12)15)1-2-5(6)13-7/h1-3H |
| Standard InChI Key | NGCRLFIYVFOUMZ-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1C(=O)Cl)N=C(C(=N2)Cl)Cl |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)Cl)N=C(C(=N2)Cl)Cl |
Introduction
2,3-Dichloroquinoxaline-6-carbonyl chloride is a chemical compound with significant applications in scientific research and industrial processes. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. This article provides an overview of its properties, synthesis methods, and biological activities.
Synthesis Methods
The synthesis of this compound typically involves chlorination processes starting from materials like p-aminobenzoic acid through multi-step reactions. Another method involves the preparation of quinoxaline derivatives by one-pot boiling using o-phenylenediamine and oxalic acid .
Chemical Reactions
This compound undergoes various chemical reactions due to its reactive carbonyl chloride group:
Types of Reactions:
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Nucleophilic Substitution: Reacts with nucleophiles such as amines and thiols to form substituted quinoxalines.
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Reduction: Can be reduced using agents like sodium borohydride under mild conditions.
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Example: Reduction may produce less reactive derivatives useful in further syntheses.
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Condensation: Undergoes condensation reactions with carbonyl compounds to form complex heterocyclic structures.
Biological Activities
Quinoxaline derivatives have shown diverse biological activities including antimicrobial properties . Specifically, compounds derived from this class have potential applications in developing new antimicrobial agents due to their effectiveness against various bacterial strains .
Antimicrobial Activity
The antimicrobial activity is attributed to the structural versatility that allows modification into different functional groups which interact effectively with microbial targets.
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